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Executive Summary

6-Chloro-4-(ethylamino)nicotinaldehyde (CAS: 959163-01-0) is a highly functionalized
pyridine scaffold used primarily as a building block in the synthesis of polycyclic heterocycles,
specifically 1,6-naphthyridines. Its structural uniqueness lies in the orthogonal reactivity of its
three functional groups: an electrophilic aldehyde at C3, a nucleophilic secondary amine at C4,
and a displaceable chlorine atom at C6.

This compound is the pivotal intermediate for Ripretinib (DCC-2618), a switch-control kinase
inhibitor approved for the treatment of gastrointestinal stromal tumors (GIST).

Chemical Identity & Properties
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Property Specification
IUPAC Name 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
CAS Number 959163-01-0

Molecular Formula

Molecular Weight 184.62 g/mol

Appearance Yellow to pale-orange crystalline solid

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility . ¢
in water

Melting Point 77-81 °C (Predicted/Analogous)

Synthetic Pathways & Protocols

The synthesis of this aldehyde is non-trivial due to the competing reactivity of the aldehyde
group with the amine (Schiff base formation). The industry-standard approach avoids direct
amination of the aldehyde precursor, instead utilizing an ester intermediate to secure the C4-
amine position before revealing the aldehyde.

Primary Route: The Ester-Reduction-Oxidation Sequence

This route ensures high regioselectivity for the C4-position and prevents self-polymerization.
Step 1: Regioselective

(Nucleophilic Aromatic Substitution)

e Precursor: Ethyl 4,6-dichloronicotinate (CAS 40296-46-6).
e Reagent: Ethylamine (70% in water or 2.0 M in THF).
o Conditions: Acetonitrile (MeCN) or THF,

to RT.
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e Mechanism: The C4 position is activated by both the ring nitrogen (gamma-position) and the
ortho-ester group. The C4-chloride is displaced preferentially over the C6-chloride.

Step 2: Reduction to Alcohol
o Reagent: Lithium Aluminum Hydride (

) or DIBAL-H.

o Conditions: Anhydrous THF,

to

e Product: (6-Chloro-4-(ethylamino)pyridin-3-yl)ymethanol.
Step 3: Selective Oxidation to Aldehyde
» Reagent: Manganese Dioxide (

) or Dess-Martin Periodinane.

e Conditions: DCM or Chloroform, Reflux (for
) or RT.

o Target: 6-Chloro-4-(ethylamino)nicotinaldehyde.[1][2][3]

Detailed Experimental Protocol (Step 1.

)

Note: This protocol is adapted from standard procedures for 4-amino-6-chloronicotinates.

o Preparation: Charge a reaction vessel with Ethyl 4,6-dichloronicotinate (1.0 eq) and
anhydrous Acetonitrile (10 volumes). Cool the solution to
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o Addition: Add Triethylamine (1.2 eq) as an acid scavenger. Slowly add Ethylamine (1.1 eq)
dropwise over 30 minutes, maintaining internal temperature

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
HPLC/TLC for the disappearance of the dichloro starting material.

o Workup: Evaporate solvent under reduced pressure. Resuspend residue in Ethyl Acetate
and wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394=""
class="inline ng-star-inserted">

) and brine (

).

 Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Mechanism & Regioselectivity

The critical challenge in synthesizing this core is ensuring the ethylamine attacks C4 rather
than C6.

» Electronic Activation: The C3-carbonyl group (ester or aldehyde) withdraws electron density,
activating the ortho (C2 and C4) and para (C6) positions.

o Steric & Chelation Effects: The C4 position is sterically adjacent to the ester. While sterics
usually hinder attack, the "ortho-effect” often directs nucleophiles to the position adjacent to
the electron-withdrawing group, stabilized by hydrogen bonding between the incoming amine

proton and the carbonyl oxygen in the transition state.

o Outcome: The reaction yields >90% of the 4-ethylamino isomer under controlled

temperatures.
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Figure 1: Regioselectivity pathway for the formation of the 4-amino precursor.

Applications in Drug Discovery
Synthesis of Ripretinib (DCC-2618)

The primary utility of 6-Chloro-4-(ethylamino)nicotinaldehyde is in the construction of the
1,6-naphthyridine ring system found in Ripretinib.

o Friedlander-Type Condensation: The aldehyde reacts with a ketone (specifically an
-aryl ester or similar enolizable ketone) in the presence of a base (e.g.,

or KF/Alumina).

e Cyclization: The C4-amino group condenses with the ketone carbonyl, while the C3-
aldehyde condenses with the

-carbon, closing the second ring to form the naphthyridine core.

o Late-Stage Functionalization: The C6-chlorine atom is retained in the scaffold, allowing for
further cross-coupling or substitution if required, although in Ripretinib, the naphthyridine
core is the final heterocycle.
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Figure 2: The role of the aldehyde in constructing the Ripretinib scaffold.[4]

Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
Storage: Store under inert atmosphere (

or Ar) at
. Aldehydes are prone to oxidation to the carboxylic acid upon prolonged exposure to air.

Reactivity: Avoid contact with strong oxidizers and primary amines (unless intended for
reaction) to prevent polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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